![molecular formula C19H18F3NO3 B2515112 (E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one CAS No. 860611-96-7](/img/structure/B2515112.png)
(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one
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Description
Synthesis Analysis
The synthesis of organic nonlinear optical materials involving dimethylamino groups has been demonstrated in the literature. For instance, a compound with the structure (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in an ethanol solution with sodium hydroxide as a catalyst . This method showcases the potential for creating similar compounds, such as (E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one, through the use of appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the dihedral angle between the phenyl rings in (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was found to be 45.5°, and the molecule adopts an E configuration with a C—C=C—C torsion angle of 173.8° . The dimethylamino group is nearly coplanar with its attached benzene ring, suggesting that similar structural features might be expected in the compound of interest.
Chemical Reactions Analysis
Chemical reactions involving dimethylamino groups can be complex. For instance, asymmetric bidentate (±)-1-(dimethylarsino)-2-(methylphenylphosphino)benzene was prepared through a reaction involving sodium dimethylarsenide and a chloro-phosphino benzene derivative . The study also discusses the resolution of the compound and chemoselective cleavage reactions, indicating the reactivity of such compounds under various conditions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethylamino groups have been characterized using various spectroscopic techniques. In the case of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, FT-IR, FT-Raman, NMR, and UV-visible spectrometry were used to determine vibrational frequencies, chemical shifts, and electronic properties . Theoretical calculations such as density functional theory (DFT) and time-dependent DFT were also employed to predict nonlinear optical features and thermodynamic properties. These methods could be applied to analyze the physical and chemical properties of this compound.
Scientific Research Applications
Optical Properties and Applications
- Nonlinear Optical Properties : A study by Rahulan et al. (2014) synthesized a similar compound and investigated its third-order nonlinear optical properties using a z-scan technique. The compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Chemical Synthesis and Reactions
- Synthesis of Chromones and Homoisoflavones : Panja et al. (2010) reported the synthesis of various compounds, including 3-allyl-chromones and homoisoflavones, starting from a similar compound. This work highlights the compound's utility as a precursor in organic synthesis (Panja et al., 2010).
- Crystal Structure Analysis : Wang et al. (2009) analyzed the crystal structure of a closely related compound, providing insights into its molecular configuration and potential for further chemical modifications (Wang et al., 2009).
Spectroscopy and Photochemistry
- Spectroelectrochemical Properties : Aktaş Kamiloğlu et al. (2018) studied the spectroelectrochemical properties of new compounds derived from a similar structure. This research contributes to understanding the electrochemical technologies applications of such compounds (Aktaş Kamiloğlu et al., 2018).
- Fluorescence and Absorption Spectra : Pivovarenko et al. (2004) examined the absorption and fluorescence spectra of a similar compound in various solvents. The study focused on how hydrogen bonding interactions influence spectral characteristics, which is valuable for determining solution properties (Pivovarenko et al., 2004).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-23(2)9-8-17(24)16-7-6-15(11-18(16)25)26-12-13-4-3-5-14(10-13)19(20,21)22/h3-11,25H,12H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLSKSLRAMKKK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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